RNase U2 Susceptibility: CpC Is 3,000-Fold Less Susceptible Than ApC and 7.7-Fold More Susceptible Than UpC
In a direct head-to-head comparison of dinucleoside monophosphate substrates for RNase U2 at pH 4.5 and 25 °C, the relative susceptibility followed the rank order ApC (set to 1) > GpC (1/5) > CpC (1/3,000) > UpC (1/23,000) [1]. CpC is therefore 3,000-fold less susceptible to RNase U2 cleavage than the reference substrate ApC, but approximately 7.7-fold more susceptible than UpC. These quantitative differences arise from the enzyme's first-base recognition requirements and illustrate why CpC cannot be replaced by another dinucleotide in assays designed to probe RNase U2 specificity or to generate defined cleavage patterns in RNA modification mapping workflows [1].
| Evidence Dimension | Relative enzymatic susceptibility (RNase U2) |
|---|---|
| Target Compound Data | CpC relative susceptibility = 1/3,000 |
| Comparator Or Baseline | ApC = 1 (reference); GpC = 1/5; UpC = 1/23,000 |
| Quantified Difference | CpC is 3,000-fold less susceptible than ApC; ~600-fold less than GpC; ~7.7-fold more susceptible than UpC |
| Conditions | RNase U2, pH 4.5, 25 °C; dinucleoside monophosphate substrates |
Why This Matters
Predictable, quantitatively defined enzymatic susceptibility is essential for RNA modification mapping and for developing RNase-based analytical methods where intermediate cleavage rates are required.
- [1] Uchida T, Machida C. The specificity for dinucleoside monophosphates of RNase U2 and urea-treated RNase U2. Nucleic Acids Res. 1978;5(Suppl_2):s409-s414. doi:10.1093/nar/1.suppl_2.s409. View Source
